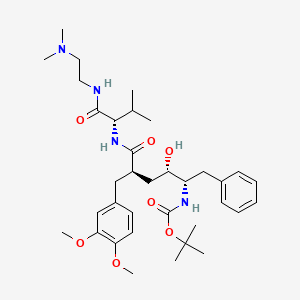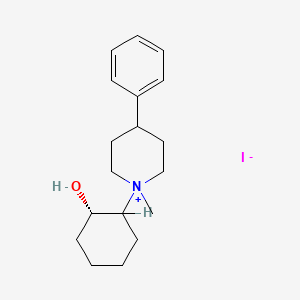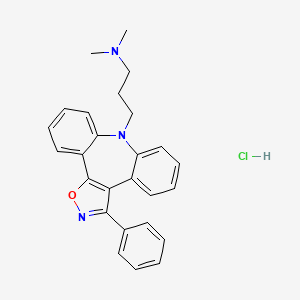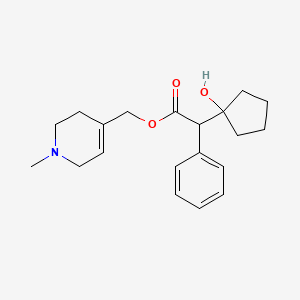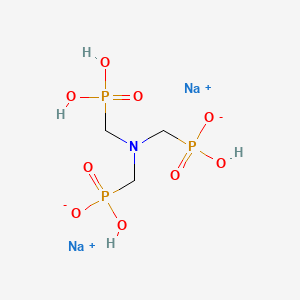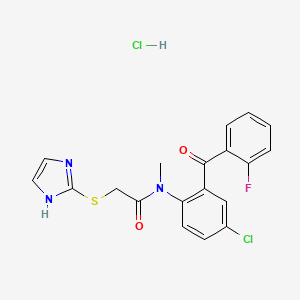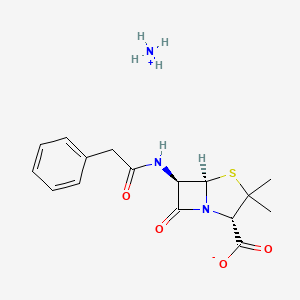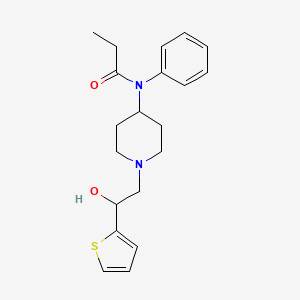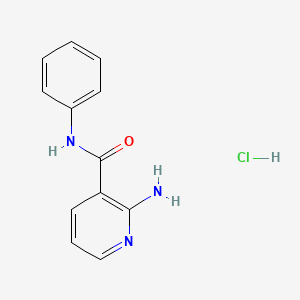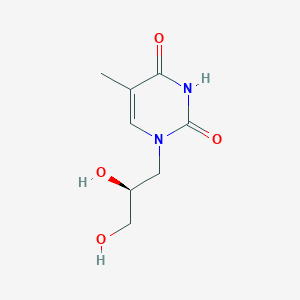
Acq2hmx3P6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 1-((2S)-1-(2,3-dihydroxy)propyl)thymine, également connu sous son identifiant unique ACQ2HMX3P6, est un dérivé de la thymine. La thymine est l'une des quatre bases nucléiques présentes dans l'acide nucléique de l'ADN. Ce composé est caractérisé par la présence d'un groupe dihydroxypropyle lié à la base thymine, qui lui confère des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-((2S)-1-(2,3-dihydroxy)propyl)thymine implique généralement les étapes suivantes :
Matériaux de départ : Thymine et un précurseur dihydroxypropyle approprié.
Conditions de réaction : La réaction est généralement effectuée dans des conditions douces afin de préserver l'intégrité de la base thymine. Les solvants courants incluent l'eau ou les alcools, et la réaction peut être catalysée par des acides ou des bases.
Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir un composé de haute pureté.
Méthodes de production industrielle
Dans un contexte industriel, la production de la 1-((2S)-1-(2,3-dihydroxy)propyl)thymine peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour traiter des quantités massives de matières premières.
Procédés en continu : Mise en œuvre de procédés en continu pour améliorer l'efficacité et le rendement.
Contrôle qualité : Mise en œuvre de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 1-((2S)-1-(2,3-dihydroxy)propyl)thymine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe dihydroxypropyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe dihydroxypropyle en un groupe hydroxyle.
Substitution : Le composé peut subir des réactions de substitution où le groupe dihydroxypropyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Produits d'oxydation : Cétones, aldéhydes.
Produits de réduction : Alcools.
Produits de substitution : Dérivés halogénés, produits de substitution nucléophile.
Applications de la recherche scientifique
La 1-((2S)-1-(2,3-dihydroxy)propyl)thymine a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudiée pour son rôle potentiel dans les processus de réparation et de réplication de l'ADN.
Médecine : Recherchée pour ses applications thérapeutiques potentielles, notamment ses propriétés antivirales et anticancéreuses.
Industrie : Utilisée dans la production de polymères et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 1-((2S)-1-(2,3-dihydroxy)propyl)thymine implique :
Cibles moléculaires : Le composé interagit avec les enzymes impliquées dans la synthèse et la réparation de l'ADN.
Voies : Il peut inhiber ou moduler l'activité de ces enzymes, ce qui entraîne des effets sur la réplication de l'ADN et la prolifération cellulaire.
Applications De Recherche Scientifique
1-((2S)-1-(2,3-dihydroxy)propyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA repair and replication processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of 1-((2S)-1-(2,3-dihydroxy)propyl)thymine involves:
Molecular Targets: The compound interacts with enzymes involved in DNA synthesis and repair.
Pathways: It may inhibit or modulate the activity of these enzymes, leading to effects on DNA replication and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
1-((2S)-1-(2,3-dihydroxy)propyl)cytosine : Un autre dérivé de base nucléique présentant des caractéristiques structurelles similaires.
1-((2S)-1-(2,3-dihydroxy)propyl)adénine : Un dérivé de l'adénine présentant des propriétés chimiques comparables.
Unicité
La 1-((2S)-1-(2,3-dihydroxy)propyl)thymine est unique en raison de son interaction spécifique avec les enzymes spécifiques à la thymine et de ses applications potentielles dans les processus liés à l'ADN. Son groupe dihydroxypropyle confère une réactivité chimique distincte par rapport aux autres dérivés de base nucléique.
Propriétés
Numéro CAS |
55559-64-3 |
|---|---|
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
1-[(2S)-2,3-dihydroxypropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O4/c1-5-2-10(3-6(12)4-11)8(14)9-7(5)13/h2,6,11-12H,3-4H2,1H3,(H,9,13,14)/t6-/m0/s1 |
Clé InChI |
ICMFGTQEVBJAIG-LURJTMIESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)C[C@@H](CO)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


